Product packaging for Methyl 3-bromo-5-iodo-4-methylbenzoate(Cat. No.:CAS No. 905712-38-1)

Methyl 3-bromo-5-iodo-4-methylbenzoate

Cat. No.: B12096003
CAS No.: 905712-38-1
M. Wt: 354.97 g/mol
InChI Key: CWYZDZOQRNCQNW-UHFFFAOYSA-N
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Description

Methyl 3-bromo-5-iodo-4-methylbenzoate is a useful research compound. Its molecular formula is C9H8BrIO2 and its molecular weight is 354.97 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8BrIO2 B12096003 Methyl 3-bromo-5-iodo-4-methylbenzoate CAS No. 905712-38-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

905712-38-1

Molecular Formula

C9H8BrIO2

Molecular Weight

354.97 g/mol

IUPAC Name

methyl 3-bromo-5-iodo-4-methylbenzoate

InChI

InChI=1S/C9H8BrIO2/c1-5-7(10)3-6(4-8(5)11)9(12)13-2/h3-4H,1-2H3

InChI Key

CWYZDZOQRNCQNW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1I)C(=O)OC)Br

Origin of Product

United States

Significance of Substituted Benzoate Esters As Aromatic Scaffolds

Substituted benzoate (B1203000) esters, including polyhalogenated variants, are fundamental aromatic scaffolds in organic synthesis. Their utility stems from the dual reactivity of the aromatic ring and the ester functional group. These scaffolds are prevalent in the development of pharmaceuticals, where the benzoate moiety can serve as a key structural element for interacting with biological targets. nih.govacs.org For instance, substituted benzoic acid derivatives have been investigated as inhibitors of anti-apoptotic proteins, highlighting the importance of the substitution pattern on the aromatic ring for biological activity.

In synthetic chemistry, the ester group can be readily transformed into other functional groups such as carboxylic acids, amides, or alcohols, providing a gateway to a diverse range of derivatives. atamanchemicals.com Furthermore, the aromatic ring of substituted benzoates can be modified through various reactions, including electrophilic and nucleophilic substitutions, as well as cross-coupling reactions, making them highly adaptable platforms for molecular design and construction. researchgate.net

The Unique Reactivity Profile of Ortho, Meta, and Para Halogenation in Methyl Benzoate Derivatives

De Novo Synthetic Routes to Halogenated Methyl Benzoates

The construction of halogenated methyl benzoates such as this compound is typically achieved through a multi-step process that involves the introduction of halogen atoms onto a pre-existing aromatic core, followed by the formation of the methyl ester.

Regioselective Halogenation Reactions on the Aromatic Ring

The precise placement of halogen substituents on the aromatic ring is critical and is governed by the directing effects of the functional groups already present on the ring. In the case of synthesizing 3-bromo-5-iodo-4-methylbenzoate, the starting material is typically 4-methylbenzoic acid (p-toluic acid). The methyl group is an ortho, para-directing activator, while the carboxylic acid group is a meta-directing deactivator. researchgate.netchegg.comtcichemicals.comnih.gov These directing effects are cooperative, both favoring electrophilic substitution at the positions ortho to the methyl group and meta to the carboxyl group (the 3 and 5 positions).

Direct halogenation of an aromatic ring involves the reaction with a halogenating agent, often in the presence of a Lewis acid catalyst or an oxidizing agent.

Bromination: The bromination of aromatic compounds can be achieved using molecular bromine (Br₂) in the presence of a catalyst like iron(III) bromide (FeBr₃) or in a solvent such as acetic acid. jcsp.org.pknih.gov For substrates like 4-methylbenzoic acid, direct bromination is expected to occur at the positions activated by the methyl group. chegg.com The use of N-Bromosuccinimide (NBS) is another common method for aromatic bromination, often initiated by light or a radical initiator for benzylic bromination, but it can also be used for ring bromination under different conditions. chegg.comchegg.com

Iodination: Direct iodination with molecular iodine (I₂) is generally a reversible reaction and requires an oxidizing agent to remove the hydrogen iodide (HI) byproduct and drive the reaction to completion. Common oxidizing agents include nitric acid or iodic acid. nih.gov For instance, the synthesis of 4-bromo-5-iodo-2-methyl-benzoic acid, an isomer of the target precursor, involves iodination using iodine and an oxidizing agent after an initial bromination step. nih.gov

To synthesize a dihalo-substituted benzoate with two different halogens, a sequential approach is necessary. The order of halogen introduction is crucial for achieving the desired regiochemistry.

A plausible, though not explicitly documented, synthetic route to 3-bromo-5-iodo-4-methylbenzoic acid from 4-methylbenzoic acid would involve a two-step halogenation process. The first halogenation would yield a monohalogenated intermediate, which would then be subjected to a second, different halogenation.

Route A: Bromination followed by Iodination: Starting with 4-methylbenzoic acid, an initial bromination would likely yield 3-bromo-4-methylbenzoic acid. tcichemicals.comnih.gov The subsequent iodination of this intermediate would then be directed by the existing substituents to the 5-position, yielding 3-bromo-5-iodo-4-methylbenzoic acid.

Route B: Iodination followed by Bromination: Alternatively, an initial iodination of 4-methylbenzoic acid would produce 3-iodo-4-methylbenzoic acid. nbinno.comnih.gov A subsequent bromination step would then introduce the bromine atom at the 5-position to give the final dihalogenated acid.

The synthesis of the related compound, 4-bromo-5-iodo-2-methyl-benzoic acid, follows a sequential halogenation beginning with bromination and followed by iodination, suggesting that a similar strategy would be effective for the target molecule. nih.gov

Esterification Methods for Halogenated Benzoic Acids

Once the desired halogenated benzoic acid is obtained, the final step is the formation of the methyl ester.

The esterification of carboxylic acids is a fundamental transformation in organic synthesis. Several methods are available for the conversion of bromo-iodo benzoic acid derivatives to their corresponding methyl esters.

One common and effective method involves the use of an acid catalyst, such as concentrated sulfuric acid, in methanol (B129727). The reaction is typically heated under reflux to drive the equilibrium towards the ester product. chemicalbook.com

Another approach is to first convert the carboxylic acid to a more reactive acyl chloride. This can be achieved by treating the acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with methanol to afford the methyl ester. For example, methyl 3-bromo-4-methylbenzoate can be synthesized from 3-bromo-4-methylbenzoic acid by first reacting it with oxalyl chloride and a catalytic amount of N,N-dimethylformamide (DMF), followed by the addition of methanol. jcsp.org.pk

A summary of representative esterification methods is presented in the table below.

Starting MaterialReagentsProductReference
3-bromo-5-iodo-4-methylbenzoic acidMethanol, strong acid catalyst (e.g., H₂SO₄)This compound chemicalbook.com
3-bromo-4-methylbenzoic acid1. Oxalyl chloride, DMF 2. MethanolMethyl 3-bromo-4-methylbenzoate jcsp.org.pk

Transition Metal-Catalyzed Cross-Coupling for Aryl-Halide Functionalization

A key feature of this compound is the presence of two different carbon-halogen bonds (C-I and C-Br). This structural motif allows for selective functionalization through transition metal-catalyzed cross-coupling reactions. The difference in bond dissociation energies and reactivity between the aryl-iodide and aryl-bromide bonds typically allows for selective reaction at the more reactive C-I bond under carefully controlled conditions. This enables the sequential introduction of different substituents.

Common cross-coupling reactions that can be employed for the selective functionalization of dihaloarenes include the Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions. Research has shown that in palladium-catalyzed cross-coupling reactions of bromo(iodo)arenes, the coupling generally occurs selectively at the C-I bond. nih.gov

For instance, in Sonogashira couplings of diiodobenzothiophene, a higher regioselectivity for coupling at the C2 position was observed. rsc.org Similarly, in Buchwald-Hartwig aminations of substrates like 1-bromo-4-iodobenzene, high selectivity for the amination of the C-I bond is achieved. nih.gov This principle can be extended to this compound, where the C-I bond at the 5-position would be expected to react preferentially, leaving the C-Br bond at the 3-position available for subsequent transformations. This selective functionalization makes such dihalo-substituted compounds highly valuable synthons in the construction of complex molecular architectures.

The table below summarizes some common transition metal-catalyzed cross-coupling reactions and their potential application in the selective functionalization of bromo-iodo arenes.

Cross-Coupling ReactionTypical Catalyst SystemReactive Site PreferencePotential ApplicationReference
Suzuki-Miyaura Coupling Pd catalyst, baseC-I > C-BrArylation, Vinylation nih.gov
Sonogashira Coupling Pd catalyst, Cu(I) co-catalyst, baseC-I > C-BrAlkynylation researchgate.netnih.govrsc.orgorganic-chemistry.orgrsc.org
Heck Coupling Pd catalyst, baseC-I > C-BrAlkenylation nbinno.com
Buchwald-Hartwig Amination Pd or Ni catalyst, baseC-I > C-BrAmination nih.gov

Palladium-Mediated Cross-Coupling Reactions in Polyhalogenated Arenes

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. libretexts.org In the context of polyhalogenated arenes, the primary challenge is achieving chemoselectivity. The general catalytic cycle for palladium cross-coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination. youtube.com

The process begins with the insertion of a low-valent Palladium(0) species into the carbon-halogen bond (oxidative addition), forming a Pd(II) intermediate. youtube.com For a substrate like this compound, the significant difference in bond dissociation energies between the C–I and C–Br bonds allows for selective oxidative addition at the more reactive C–I bond. This step is followed by transmetalation, where a main-group organometallic reagent (e.g., from a Suzuki, Stille, or Hiyama reaction) transfers its organic group to the palladium center. The final step is reductive elimination, where the two organic groups on the palladium complex couple and are expelled, forming the new C-C bond and regenerating the Pd(0) catalyst for the next cycle. youtube.com

Studies on dihalogenated pyridines have demonstrated that catalyst system modifications, such as the ligand-to-palladium ratio, can switch the site-selectivity of arylation, highlighting the fine control possible in these systems. acs.org The ability to selectively functionalize the C-I bond first allows for a stepwise approach to building molecular complexity, where the C-Br bond can be targeted in a subsequent, distinct cross-coupling reaction. acs.org This provides a robust pathway to dissymmetrically substituted aromatic rings from a single polyhalogenated precursor.

Table 1: Overview of Palladium-Catalyzed Catalytic Cycle

Step Description Palladium Oxidation State Change
Oxidative Addition Pd(0) catalyst inserts into the aryl-halide bond (preferentially C-I over C-Br). 0 → +2
Transmetalation An organometallic reagent exchanges its organic group with the halide on the palladium center. No change (+2)

| Reductive Elimination | The two organic fragments on the palladium complex couple, forming the final product and regenerating the Pd(0) catalyst. | +2 → 0 |

Nickel-Catalyzed Cross-Electrophile Coupling with Bromo(iodo)arenes

Nickel-catalyzed reactions have emerged as a cost-effective and powerful alternative to palladium for cross-coupling. organic-chemistry.org A particularly relevant advancement is the development of cross-electrophile coupling (XEC), which joins two different electrophiles, such as an aryl halide and an alkyl halide, in the presence of a reducing agent (e.g., zinc or manganese metal). researchgate.netnih.gov This approach avoids the need to pre-form and handle often sensitive organometallic nucleophiles. researchgate.net

In the context of bromo(iodo)arenes, nickel catalysis provides excellent chemoselectivity for the more reactive C–I bond. nih.gov The mechanism often involves the reduction of a Ni(II) precatalyst to a Ni(0) species, which then selectively undergoes oxidative addition into the C–I bond. The resulting organonickel intermediate can then react with a second electrophile through various proposed pathways, often involving radical intermediates or sequential reduction steps, to form the cross-coupled product. researchgate.netacs.org

Recent research has demonstrated general and mild nickel-catalyzed XEC reactions that couple bromo(iodo)arenes with primary, secondary, and even tertiary alkyl bromides with high C–I selectivity. researchgate.netnih.gov These methods are highly functional group tolerant and can be used to construct complex molecules, including those with medicinally relevant scaffolds. nih.gov Dual catalytic systems, sometimes combining nickel with a photoredox catalyst, have further expanded the scope, enabling the selective coupling at the C-I position under exceptionally mild conditions. acs.orgnih.govacs.org

Table 2: Research Findings in Ni-Catalyzed C-I Selective Coupling of Bromo(iodo)arenes

Catalyst System Coupling Partner Key Finding Citation
Ni catalyst / Terpyridine ligand / Zn reductant 1°, 2°, 3° Alkyl Bromides General and highly C-I selective cross-electrophile coupling. researchgate.netnih.gov
Ni/Photoredox Dual Catalysis Alkylsilicates Mild, user-friendly method for selective C-I functionalization. acs.orgnih.gov

Copper-Catalyzed Carbon-Carbon Bond Formation in Halogenated Systems

Copper catalysis represents one of the oldest and most cost-effective methods for forming carbon-carbon and carbon-heteroatom bonds, with the Ullmann reaction being a classic example. While historically requiring harsh conditions, modern copper-catalyzed systems operate under much milder protocols. Copper is an earth-abundant metal, making it an attractive choice from a sustainability perspective. beilstein-journals.orgacs.org

Copper-catalyzed transformations can proceed through various mechanisms involving Cu(0), Cu(I), Cu(II), and Cu(III) oxidation states, often involving single-electron transfer (SET) processes. acs.org In the context of halogenated systems, copper catalysts can mediate the formation of C-C bonds through cross-coupling reactions. For polyhalogenated substrates, selectivity can again be achieved by exploiting the differential reactivity of the C-X bonds.

Recent advances have focused on copper-catalyzed oxidative coupling reactions where molecular oxygen or an internal oxidant is used, which are considered green oxidation methods. acs.org While much of the modern focus on selective C-X bond functionalization has been dominated by palladium and nickel, copper catalysis remains a vital tool, particularly in C-H bond halogenation and the synthesis of certain classes of coupled products. beilstein-journals.orgresearchgate.net The development of new ligands and reaction conditions continues to expand the utility of copper in the precise synthesis of complex halogenated molecules. beilstein-journals.org

Kumada-Tamao-Corriu Type Reactions of Halogenated Aromatic Amines

The Kumada-Tamao-Corriu (or simply Kumada) coupling was one of the first transition-metal-catalyzed cross-coupling reactions developed, predating many other named reactions in this class. wikipedia.orgchem-station.com It typically involves the reaction of a Grignard reagent (an organomagnesium halide) with an organic halide, catalyzed by a nickel or palladium complex. organic-chemistry.orgchem-station.com

The catalytic cycle is analogous to other cross-coupling reactions, involving oxidative addition, transmetalation, and reductive elimination. chem-station.com A key advantage of the Kumada coupling is the high reactivity and ready availability of Grignard reagents. acs.org

While the target molecule, this compound, is not an amine, the principles of Kumada coupling are directly applicable to its halogenated aromatic core. Furthermore, the specific study of halogenated aromatic amines is relevant as these are important building blocks in medicinal and materials chemistry. Research has demonstrated the successful coupling of unprotected bromo- and iodoanilines with alkyl Grignard reagents using a palladium catalyst and a specially designed Buchwald-type phosphine (B1218219) ligand. acs.orgnih.gov This ligand was crucial for minimizing an undesired side reaction known as β-hydride elimination, thereby improving yields of the desired cross-coupled product. acs.orgnih.gov The reaction shows good functional group tolerance and can even be performed on a large scale with very low catalyst loadings, highlighting its practical utility. acs.org

Green Chemistry Principles in the Synthesis of Halogenated Benzoate Esters

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. organic-chemistry.orgepa.govessentialchemicalindustry.org Key principles include waste prevention, maximizing atom economy, using safer solvents, increasing energy efficiency, and employing catalysis over stoichiometric reagents. epa.govacs.org The synthesis of specialty chemicals like halogenated benzoate esters can benefit significantly from the application of these principles.

Solvent-Free and Mechanochemical Synthesis

One of the primary goals of green chemistry is to reduce or eliminate the use of volatile organic solvents, which contribute to environmental pollution and pose safety risks. organic-chemistry.org Solvent-free, or neat, reactions are an ideal approach. An alternative and increasingly popular method is mechanochemistry, which uses mechanical energy, typically from ball milling, to initiate and sustain chemical reactions. mdpi.comrsc.orgbohrium.com

In a ball mill, the reactants (and a catalyst, if needed) are placed in a container with grinding media (balls). The rotation or vibration of the container causes the balls to collide with the reactants, transferring kinetic energy that can break and form chemical bonds. bohrium.com This technique has several advantages:

Reduced Solvent Use: Many reactions can be run in a solid state or with only a minimal amount of liquid (liquid-assisted grinding), drastically reducing solvent waste. bohrium.com

Energy Efficiency: It can be more energy-efficient than conventional heating.

Access to Novel Reactivity: Mechanical force can sometimes lead to products that are difficult to obtain from solution-based chemistry.

Mechanochemistry has been successfully applied to a wide range of organic transformations, including condensations, metal-catalyzed cross-couplings, and the synthesis of heterocyclic compounds, demonstrating its potential for the cleaner synthesis of complex molecules. mdpi.combohrium.comrsc.org

Microwave-Assisted Organic Reactions

Microwave-assisted organic synthesis (MAOS) has become a cornerstone of green chemistry by offering a more efficient method of energy transfer compared to conventional heating. ajgreenchem.comnumberanalytics.com Instead of relying on slow conductive heating from an external source, microwave irradiation directly heats the reaction mixture by interacting with polar molecules and ions, leading to rapid and uniform temperature increases. researchgate.netbspublications.net

The primary advantages of MAOS include:

Drastically Reduced Reaction Times: Reactions that take hours or days with conventional heating can often be completed in minutes. researchgate.netbspublications.net

Increased Yields and Purity: The rapid heating minimizes the time spent at high temperatures, which can reduce the formation of side products and thermal decomposition, leading to cleaner reactions and higher yields. ijacskros.comrsc.org

Energy Efficiency: By heating only the reactants and solvent, microwave synthesis consumes significantly less energy than heating an entire oil bath and apparatus. anton-paar.com

Enhanced Reaction Conditions: Sealed-vessel microwave reactors can safely reach temperatures far above the atmospheric boiling point of the solvent, enabling or accelerating difficult reactions. bspublications.netacs.org

Microwave-assisted esterification, in particular, is a well-documented process that benefits from these advantages, providing a rapid and efficient route to benzoate esters and other related compounds. acs.orgacs.orgmdpi.com This technology is considered an environmentally benign approach that aligns with the core principles of green chemistry. ajgreenchem.comijacskros.com

Table 3: Comparison of Conventional Heating vs. Microwave-Assisted Synthesis

Feature Conventional Heating Microwave-Assisted Synthesis Citation
Heating Mechanism Conduction/Convection (Slow, non-uniform) Direct interaction with polar molecules (Rapid, uniform) researchgate.netijacskros.com
Reaction Time Hours to days Minutes researchgate.netbspublications.net
Yield & Purity Often lower due to side reactions/decomposition Often higher with fewer byproducts ijacskros.comrsc.org
Energy Consumption High Low anton-paar.com

| Solvent Use | Often requires large volumes | Enables solvent-free or reduced-solvent conditions | ajgreenchem.comijacskros.com |

Biocatalytic Approaches for Aryl Halide Production

The synthesis of complex aryl halides, such as this compound, is a significant challenge in organic chemistry. Traditional chemical methods often require harsh conditions, multi-step processes, and can suffer from a lack of regioselectivity, leading to undesired byproducts. researchgate.net Biocatalytic approaches, utilizing enzymes as catalysts, have emerged as a powerful and sustainable alternative for the selective halogenation of aromatic compounds. researchgate.netconsensus.app These enzymatic methods offer high specificity under mild reaction conditions, using simple halide salts and minimizing hazardous waste. researchgate.net

Nature has evolved a diverse array of halogenating enzymes, or halogenases, that can install halogen atoms onto a wide range of molecular scaffolds with remarkable precision. tandfonline.commanchester.ac.uk These enzymes are broadly categorized based on their cofactor requirements and reaction mechanisms. Significant progress in enzyme discovery and engineering has expanded their substrate scope and catalytic efficiency, making them increasingly valuable tools for synthetic chemistry. rsc.org The primary classes of halogenases relevant to aryl halide production include Flavin-Dependent Halogenases, Haloperoxidases, and Non-Heme Iron-Dependent Halogenases. tandfonline.comprinceton.edu

Flavin-Dependent Halogenases (FDHs)

Flavin-dependent halogenases are among the most extensively studied and synthetically utilized halogenases. acs.org They catalyze the regioselective halogenation of electron-rich aromatic compounds by employing a flavin adenine (B156593) dinucleotide (FAD) cofactor. acs.orgnih.gov The mechanism involves the reduction of FAD by a partner flavin reductase, which then reacts with molecular oxygen and a halide ion (Cl⁻, Br⁻, or I⁻) to form a highly reactive hypohalous acid (HOX) species within the enzyme's active site. nih.govchemrxiv.org This reactive intermediate is channeled to the substrate binding site, where it performs a highly selective electrophilic aromatic substitution. nih.govnih.gov

A key advantage of FDHs is their remarkable, catalyst-controlled regioselectivity, which is dictated by how the substrate is positioned within the active site rather than by the inherent electronic preferences of the substrate itself. chemrxiv.org For instance, different tryptophan halogenases can selectively halogenate the C5, C6, or C7 position of the indole (B1671886) ring. acs.org This property is highly desirable for the synthesis of complex, polysubstituted aromatics.

Recent research has focused on expanding the synthetic utility of FDHs through protein engineering and genome mining. acs.org Directed evolution and site-directed mutagenesis have successfully generated FDH variants with enhanced stability, altered substrate scope, and novel regioselectivity. nih.gov These engineered enzymes have been used for the preparative-scale halogenation of non-native substrates and have been integrated into chemoenzymatic sequences, where an enzymatic halogenation is followed by a chemical cross-coupling reaction (e.g., Suzuki coupling) to form C-C, C-O, or C-N bonds. chemrxiv.org

Haloperoxidases

Haloperoxidases were one of the first classes of halogenating enzymes discovered. tandfonline.com They are categorized as either heme-dependent or vanadium-dependent, based on the prosthetic group required for their activity. tandfonline.comnih.gov These enzymes utilize hydrogen peroxide (H₂O₂) to oxidize halide ions (Cl⁻, Br⁻, I⁻) to generate a hypohalous acid equivalent. tandfonline.comacs.org

Unlike FDHs, where the halogenating agent is typically retained within the enzyme, some haloperoxidases release the hypohalite into the solution, which can lead to lower selectivity in the halogenation of substrates. acs.org However, evidence suggests that many haloperoxidases, particularly vanadium-dependent haloperoxidases (VHPOs), can facilitate selective transformations by binding the substrate within a defined pocket, thereby directing the halogenation event. nih.govacs.org VHPOs have been shown to catalyze the bromination and subsequent cyclization of terpene substrates, demonstrating their ability to control complex reaction cascades. nih.gov

The substrate scope of haloperoxidases is broad, and they have been used in various synthetic applications beyond simple halogenation, including halohydroxylation and halolactonization. tandfonline.com Recently, VHPOs have also been shown to enable the biocatalytic N-halogenation of benzamidine (B55565) hydrochlorides, expanding their synthetic repertoire. chemrxiv.org

Non-Heme Iron-Dependent Halogenases

A third major class of halogenases are the non-heme iron and α-ketoglutarate-dependent enzymes. These enzymes are particularly notable because they can catalyze the halogenation of unactivated sp³ C-H bonds via a radical-based mechanism, a transformation that is extremely difficult to achieve with high selectivity using conventional chemical methods. princeton.edu While their primary role is in aliphatic halogenation, their powerful oxidative capabilities are of broad interest. The mechanism involves the generation of a high-valent Fe(IV)-oxo species that abstracts a hydrogen atom from the substrate, creating a substrate radical. rsc.orgprinceton.edu This radical then rebounds with a halide ligand coordinated to the iron center, completing the halogenation. princeton.edu This family of "radical halogenases" has been expanded to produce a variety of halogenated amino acids, which can serve as versatile building blocks for further synthetic modifications. princeton.edu

The table below summarizes the key characteristics of the major classes of halogenating enzymes used in biocatalysis.

Enzyme ClassCofactor/Prosthetic GroupHalogenating AgentTypical SubstratesMechanismKey Features
Flavin-Dependent Halogenases (FDHs) Flavin Adenine Dinucleotide (FAD), Flavin ReductaseHypohalous Acid (HOX)Electron-rich aromatics (e.g., indoles, phenols)Electrophilic Aromatic SubstitutionHigh, catalyst-controlled regioselectivity; Amenable to protein engineering. chemrxiv.orgacs.org
Heme-Dependent Haloperoxidases Heme (Iron Protoporphyrin IX)Hypohalous Acid (HOX)Diverse organic compoundsElectrophilic HalogenationBroad substrate scope; Can perform various oxidative transformations. tandfonline.com
Vanadium-Dependent Haloperoxidases (VHPOs) Vanadate (VO₄³⁻)Hypohalous Acid (HOX)Alkenes, Terpenes, AromaticsElectrophilic HalogenationCan catalyze halogenation-initiated cyclizations; Generally more stable than heme counterparts. nih.govacs.org
Non-Heme Iron-Dependent Halogenases Fe(II), α-KetoglutarateHalide RadicalPrimarily aliphatic C-H bonds, amino acidsRadical Abstraction/ReboundCan functionalize unactivated C-H bonds; Provides access to halogenated amino acids. rsc.orgprinceton.edu

The development of these biocatalytic systems holds significant promise for the efficient and selective synthesis of complex halogenated molecules. Through continued efforts in enzyme discovery, protein engineering, and process optimization, biocatalysis is poised to provide greener and more effective routes to valuable aryl halides.

Elucidation of Reaction Mechanisms and Reactivity Patterns

Fundamental Principles of Organic Reaction Mechanisms in Aromatic Systems

The benzene (B151609) ring, characterized by its stable, delocalized π-electron system, typically undergoes substitution reactions that preserve this aromaticity rather than addition reactions. ma.edu The nature of the substituents already present on the ring profoundly influences both the rate of reaction and the orientation of incoming groups.

Electrophilic Aromatic Substitution (S_EAr) is the hallmark reaction of aromatic compounds. The mechanism generally involves two steps: the attack of the electron-rich aromatic ring on a strong electrophile (E+) to form a resonance-stabilized carbocation intermediate (known as an arenium ion or sigma complex), followed by the loss of a proton (H+) from the same carbon atom to restore the stable aromatic system. mnstate.edu

In the case of Methyl 3-bromo-5-iodo-4-methylbenzoate, the benzene ring is substituted with four groups, each exerting an electronic effect that influences the ring's nucleophilicity and the position of any further substitution.

Activating/Deactivating Effects : Groups that donate electron density to the ring increase its nucleophilicity and are termed "activating." Groups that withdraw electron density make the ring less nucleophilic and are called "deactivating."

Directing Effects : Substituents also direct incoming electrophiles to specific positions (ortho, meta, or para) relative to themselves.

The substituents on this compound have competing effects. The methyl group (-CH₃) is weakly activating and an ortho-, para-director. The halogens (-Br, -I) are deactivating due to their electronegativity (inductive effect) but are ortho-, para-directors because their lone pairs can donate electron density through resonance. youtube.com The methyl ester group (-COOCH₃) is a moderate deactivating group and a meta-director due to the strong electron-withdrawing nature of the carbonyl group. aiinmr.comstackexchange.com

Table 1: Substituent Effects in Electrophilic Aromatic Substitution

Substituent Electronic Effect Directing Effect
-CH₃ Activating Ortho, Para
-Br Deactivating Ortho, Para
-I Deactivating Ortho, Para

For an incoming electrophile, the available positions are C2 and C6. The directing effects of the existing groups would lead to a complex mixture of products, with the precise outcome depending on the reaction conditions and the nature of the electrophile.

While aromatic rings are typically electron-rich, nucleophilic substitution can occur if the ring is substituted with powerful electron-withdrawing groups. wikipedia.org This reaction, known as Nucleophilic Aromatic Substitution (S_NAr), is distinct from S_N1 and S_N2 reactions and generally proceeds via a two-step addition-elimination mechanism. youtube.com

Addition : A strong nucleophile attacks the carbon atom bearing a good leaving group, breaking the aromaticity and forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. wikipedia.orgmasterorganicchemistry.com

Elimination : The leaving group departs, and the aromatic π-system is reformed.

For the S_NAr mechanism to be effective, an electron-withdrawing group must be positioned ortho or para to the leaving group to stabilize the negative charge of the Meisenheimer intermediate through resonance. masterorganicchemistry.com In this compound, the methyl ester group (-COOCH₃) is a suitable electron-withdrawing group. It is para to the bromine atom and ortho to the iodine atom, activating both halogens for potential substitution. Both bromine and iodine are effective leaving groups. Generally, in S_NAr reactions involving different halogens, the rate of displacement follows the order I > Br > Cl > F, which is related to the stability of the leaving anion. Therefore, the iodine atom at position C5 would likely be more susceptible to nucleophilic attack than the bromine atom at C3.

The presence of multiple halogens can enhance the ring's electrophilicity, making it more susceptible to nucleophilic attack. nih.gov Computational studies on polyhalogenated substrates have been used to investigate the regiochemistry and concerted versus stepwise nature of these reactions. nih.gov

Free radical reactions provide an alternative pathway for the transformation of substituted benzoates. Unlike ionic reactions, these processes involve intermediates with unpaired electrons, called free radicals. masterorganicchemistry.com A common radical reaction for alkylbenzenes is free radical substitution at the benzylic position (the carbon atom directly attached to the aromatic ring).

For this compound, the methyl group at C4 is susceptible to radical halogenation. This reaction is typically initiated by UV light or a radical initiator (like AIBN) and proceeds through a chain reaction mechanism: chemguide.uk

Initiation : Homolytic cleavage of a halogen molecule (e.g., Cl₂ or Br₂) or an initiator to produce free radicals.

Propagation : A radical abstracts a hydrogen atom from the methyl group to form a stable, resonance-delocalized benzylic radical. This radical then reacts with a halogen molecule to form the product (e.g., a benzylic halide) and a new halogen radical, which continues the chain.

Termination : Two radicals combine to end the chain reaction.

The stability of the intermediate benzylic radical makes this process highly selective for the methyl group over the aromatic C-H bonds. savemyexams.com

Mechanistic Investigations of Functional Group Interconversions at the Benzoate (B1203000) Core

The functional groups on this compound can be chemically converted into other groups, a process known as functional group interconversion. These transformations are crucial for synthesizing more complex molecules. vanderbilt.edu

The methyl ester group can be converted to an amide through reaction with an amine, a process called aminolysis. This is a type of nucleophilic acyl substitution. The mechanism involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses, eliminating a molecule of methanol (B129727) to yield the corresponding N-substituted benzamide.

The reactivity of the ester towards aminolysis is enhanced by the presence of electron-withdrawing substituents on the aromatic ring. In this compound, the bromo and iodo substituents inductively withdraw electron density, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to attack by an amine. This facilitates the reaction compared to unsubstituted methyl benzoate. The reaction can lead to compounds such as methyl 5-amino-3-bromo-2-methylbenzoate if the starting material is different or if subsequent reactions occur, but the direct aminolysis product would be an amide. sigmaaldrich.com

The substituents on the halogenated benzoate ester can undergo various oxidative transformations.

Oxidation of the Methyl Group : The methyl group at C4 can be oxidized to a carboxylic acid group (-COOH) using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄). This reaction typically proceeds under harsh conditions (heat, strong acid or base) and involves the formation of a benzylic radical or cationic intermediate. The resulting product would be a dicarboxylic acid derivative.

Oxidative Coupling : Halogenated aromatic esters can undergo oxidative C-H/C-H coupling reactions to form biaryl compounds. researchgate.net These reactions are often catalyzed by transition metals like palladium (Pd) or gold (Au). The mechanism involves the activation of a C-H bond on the aromatic ring, followed by coupling with another arene molecule. For this compound, this could potentially lead to the formation of a dimer, linking two molecules at the C2 or C6 positions. The regioselectivity of such couplings is influenced by electronic and steric factors of the catalyst and the substituents. researchgate.net Recent research has also focused on the oxidative transformation and remediation of various halogenated micropollutants. cmu.edu

Table 2: Potential Functional Group Interconversions

Reaction Type Functional Group Reagent(s) Product Type
Aminolysis -COOCH₃ Amine (R-NH₂) Amide (-CONHR)
Benzylic Halogenation -CH₃ NBS, UV light/AIBN Benzylic Halide (-CH₂Br)
Benzylic Oxidation -CH₃ KMnO₄, heat Carboxylic Acid (-COOH)

Compound Index

Table 3: List of Chemical Compounds Mentioned

Compound Name
1,2,3,4,5,6-hexachlorocyclohexane
1-chloromethylbenzene
2,4-dinitrochlorobenzene
3-bromo-4-(dibromomethyl) benzoic acid
3-bromo-4-methylbenzoic acid
3-Iodo-4-methylbenzoic acid
Benzene
Chlorine
Chromic acid
(Chloromethyl)benzene
This compound
Methyl 3-nitrobenzoate
methyl 5-amino-3-bromo-2-methylbenzoate
Methyl benzoate
Methylbenzene (Toluene)
N-bromosuccinimide (NBS)
Nitric acid
Phenylchloromethane
Potassium permanganate

Stereochemical Aspects and Regioselectivity in Reactions of this compound

The stereochemical and regioselective outcomes of reactions involving this compound are dictated by the nature of the substituents on the benzene ring and the reaction conditions.

Regioselectivity:

The regioselectivity of electrophilic aromatic substitution reactions on the benzene ring of this compound is governed by the directing effects of the existing substituents: the bromo, iodo, methyl, and methoxycarbonyl groups. The vacant positions on the ring are at C2 and C6.

The directing effects of the substituents are as follows:

Methyl group (-CH₃): An activating, ortho, para-director.

Bromo (-Br) and Iodo (-I) groups: Deactivating, ortho, para-directors.

Methoxycarbonyl (-COOCH₃) group: A deactivating, meta-director.

In an electrophilic aromatic substitution, the incoming electrophile will be directed to the positions most activated (or least deactivated) by the substituents. The methyl group activates the ortho (C3 and C5) and para (C1, already substituted) positions relative to itself. The halogen atoms direct ortho (C2, C4, and C6) and para (C1 and C4, already substituted). The methoxycarbonyl group directs meta (C2 and C6).

Considering the positions available for substitution (C2 and C6), both are ortho to a halogen and meta to the methoxycarbonyl group. The directing effects of the substituents on these positions are summarized in the table below.

Position for Electrophilic AttackInfluence of Substituents
C2* Ortho to the iodo group (-I) - deactivating. * Meta to the methoxycarbonyl group (-COOCH₃) - deactivating. * Meta to the methyl group (-CH₃) - weakly activating. * Para to the bromo group (-Br) - deactivating.
C6* Ortho to the bromo group (-Br) - deactivating. * Meta to the methoxycarbonyl group (-COOCH₃) - deactivating. * Meta to the methyl group (-CH₃) - weakly activating. * Para to the iodo group (-I) - deactivating.

Nucleophilic aromatic substitution is also a possibility, particularly at the positions activated by the electron-withdrawing methoxycarbonyl group and halogens. The bromo and iodo substituents can act as leaving groups in such reactions.

Stereochemical Aspects:

The molecule this compound itself is achiral. Stereochemical considerations would become important if a reaction were to introduce a chiral center. For example, a reaction at the carbonyl group of the ester that proceeds via a prochiral intermediate could potentially lead to stereoisomers if a chiral reagent or catalyst is used. Similarly, if a substituent were introduced that makes one of the ring carbons a stereocenter, the formation of enantiomers or diastereomers would be possible. However, based on available literature, reactions leading to the formation of stereocenters in this specific molecule have not been a primary area of investigation. The concepts of stereospecificity and stereoselectivity are crucial in organic synthesis, where a stereospecific reaction yields a single stereoisomer of product from a single stereoisomer of reactant, while a stereoselective reaction favors the formation of one stereoisomer over others. youtube.com

An article on the advanced computational chemistry and theoretical studies of this compound cannot be generated.

A thorough review of available scientific literature and databases indicates a lack of specific research on the advanced computational and theoretical properties of the chemical compound "this compound."

Consequently, it is not possible to provide scientifically accurate and detailed content for the requested sections, which include:

Quantum Mechanical Characterization (DFT, TD-DFT, FMO analysis)

Analysis of Charge Distribution and Intramolecular Charge Transfer (ICT)

In Silico Modeling of Reaction Pathways (Activation Energies, Reaction Coordinates, KIE)

Without dedicated research studies on this specific molecule, any attempt to generate the requested article would result in speculation or the presentation of data from unrelated compounds, which would be scientifically inaccurate.

Advanced Computational Chemistry and Theoretical Studies

Investigation of Non-Covalent Interactions and Halogen Bonding

Non-covalent interactions play a pivotal role in determining the supramolecular architecture and solid-state properties of molecular crystals. nih.gov For "Methyl 3-bromo-5-iodo-4-methylbenzoate", the presence of bromine and iodine atoms introduces the possibility of significant halogen bonding, a highly directional non-covalent interaction that has emerged as a powerful tool in crystal engineering. nih.govnih.govacs.org

Halogen bonding arises from the anisotropic distribution of electron density on a covalently bonded halogen atom, resulting in a region of positive electrostatic potential, known as a σ-hole, on the side of the halogen opposite to the covalent bond. acs.org This electrophilic region can interact favorably with a variety of electron donors (Lewis bases), such as the oxygen atom of the ester group or the aromatic π-system in neighboring molecules. acs.org

In "this compound", both the bromine and iodine atoms can act as halogen bond donors. The strength of the halogen bond is influenced by the polarizability of the halogen atom, with iodine generally forming stronger halogen bonds than bromine. core.ac.uk Theoretical studies on related halogenated compounds have quantified the energies of these interactions, which can range from a few to several kcal/mol, comparable in strength to conventional hydrogen bonds. acs.orgmdpi.com

Table 1: General Characteristics of Halogen Bonds Involving Bromine and Iodine

FeatureBromine (Br) as a Halogen Bond DonorIodine (I) as a Halogen Bond Donor
σ-hole Present, moderately positive electrostatic potentialPresent, strongly positive electrostatic potential
Polarizability HighVery High
Bond Strength ModerateStrong
Directionality Highly directionalHighly directional
Common Acceptors O, N, S, π-systemsO, N, S, π-systems

This table provides a generalized summary based on established principles of halogen bonding and is not derived from specific experimental data on this compound.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecules, providing detailed insights into their conformational flexibility and dynamics. nih.gov For a molecule like "this compound", MD simulations can elucidate the preferred conformations of the ester group relative to the aromatic ring and the dynamic motion of the methyl group.

The conformational landscape of "this compound" is primarily defined by the rotation around the C(aromatic)-C(ester) and C(ester)-O(methyl) single bonds. MD simulations can map the potential energy surface associated with these rotations, identifying the low-energy conformers that are most likely to be populated at a given temperature. researchgate.net This analysis is crucial for understanding how the molecule might interact with other molecules or biological targets, as the conformation can significantly influence its binding affinity and reactivity.

A typical MD simulation would involve placing the molecule in a simulated environment (e.g., a solvent box) and solving Newton's equations of motion for all atoms over a period of time. The resulting trajectory provides a wealth of information about bond lengths, bond angles, and dihedral angles as they fluctuate over time. Analysis of the trajectory can reveal the most stable conformations and the energy barriers between them.

Due to the absence of specific published molecular dynamics studies on "this compound", the following table is a hypothetical representation of the type of data that could be generated from such a study. It illustrates how the dihedral angles defining the orientation of the ester group relative to the aromatic ring would be characterized for the most stable conformers.

Table 2: Hypothetical Data from a Molecular Dynamics Simulation for Conformational Analysis of this compound

Conformational StateDihedral Angle (C4-C5-C(O)-O)Dihedral Angle (C5-C(O)-O-CH3)Relative Population (%)
Conformer A ~0°~180°75
Conformer B ~180°~180°20
Other Conformers VariousVarious5

Disclaimer: The data presented in this table are hypothetical and for illustrative purposes only. They are intended to demonstrate the type of output one might expect from a molecular dynamics study and are not based on actual simulation results for this compound.

The insights gained from such simulations would be invaluable for rationalizing the molecule's observed chemical and physical properties and for guiding the design of new materials or biologically active compounds based on its scaffold.

Application of Methyl 3 Bromo 5 Iodo 4 Methylbenzoate in Complex Molecule Synthesis

Strategic Utility as a Polyfunctional Aromatic Scaffold

The primary strategic advantage of Methyl 3-bromo-5-iodo-4-methylbenzoate lies in its nature as a polyfunctional aromatic scaffold. The presence of multiple, orthogonally reactive sites on a single, stable benzene (B151609) ring allows for sequential and site-selective modifications. This eliminates the need for numerous protection-deprotection steps that are often required in the synthesis of polysubstituted aromatic compounds.

The key to its utility is the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. In palladium-catalyzed cross-coupling reactions, the C-I bond is significantly more reactive than the C-Br bond. This reactivity difference is routinely exploited to achieve selective functionalization at the C5 position (iodine) while leaving the C3 position (bromine) intact for subsequent transformations. This hierarchical reactivity allows chemists to introduce a diverse array of substituents in a controlled, stepwise manner, making it an ideal starting material for building complex molecular architectures.

Convergent Synthesis of Advanced Organic Intermediates

The well-defined reactivity of this compound makes it an excellent component for convergent synthesis strategies, where complex fragments are synthesized independently before being coupled together. This approach is particularly valuable in the synthesis of advanced intermediates for pharmaceutical and materials science applications.

A notable application is in the synthesis of glucose-sensitive albumin-binding diboron (B99234) conjugates, which are investigated for therapeutic uses such as in novel insulin (B600854) derivatives. google.comgoogle.com In this context, this compound serves as the foundational core upon which the complex diboronate structure is built. The synthesis begins with the selective modification of this starting material, which is then elaborated through further steps to produce the advanced intermediate required for conjugation to peptides or other drug molecules. google.com This strategy highlights how a readily available, polyfunctional starting material can streamline the synthesis of highly complex and valuable molecules.

Construction of Carbon-Carbon and Carbon-Heteroatom Bonds via Selective Functionalization

The ability to selectively form new carbon-carbon (C-C) and carbon-heteroatom bonds is a cornerstone of modern organic chemistry, and this compound is an exemplary substrate for these transformations. The differential reactivity of its halogen atoms is the critical feature that enables this selectivity.

Detailed research findings from patent literature demonstrate a practical application of this principle. google.comgoogle.com In the synthesis of intermediates for glucose-sensitive insulin derivatives, the C-I bond is selectively targeted for a metal-halogen exchange reaction.

Reaction Example: Selective Functionalization A solution of this compound is treated with an isopropylmagnesium chloride lithium chloride complex. This Grignard reagent selectively reacts with the more labile carbon-iodine bond, leaving the carbon-bromine bond untouched. The resulting organometallic intermediate is then quenched with an electrophile, such as N,N-dimethylformamide (DMF), to introduce a formyl group. google.comgoogle.com

StepReagent/ConditionPosition of ReactionBond FormedIntermediate ProductRef.
1Isopropylmagnesium chloride lithium chloride complex in THF, -30°CC5 (Iodo)C-MgMethyl 3-bromo-5-(chloromagnesio)-4-methylbenzoate google.com, google.com
2N,N-dimethylformamide (DMF)C5C-CMethyl 3-bromo-5-formyl-4-methylbenzoate google.com, google.com

This selective, one-pot formylation demonstrates the precise control achievable with this scaffold. This method provides a foundation for a variety of subsequent palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura (for C-C bonds with boronic acids), Sonogashira (for C-C bonds with terminal alkynes), and Buchwald-Hartwig (for C-N or C-O bonds) reactions, which would typically react at the remaining C-Br position.

Integration into Total Synthesis of Natural Products and Analogues

While direct integration of this compound into the total synthesis of a specific natural product is not prominently documented in readily available literature, its structural motifs are analogous to intermediates used in the synthesis of various natural products. For instance, related compounds like Methyl 3,5-dibromo-4-methylbenzoate are known intermediates in the synthesis of fungal metabolites and isocoumarins. The principles of selective functionalization demonstrated by the subject compound are directly applicable to the efficient construction of the highly substituted aromatic cores found in many natural products. Its potential lies in serving as a programmable building block for creating complex substitution patterns required in natural product synthesis.

Design of Novel Aromatic Systems Utilizing Halogenated Benzoate (B1203000) Building Blocks

The design of novel aromatic systems, including polycyclic and sterically congested structures, relies on building blocks that offer predictable and controlled reactivity. Halogenated benzoates like this compound are ideal candidates for this purpose. The sequential and site-selective cross-coupling reactions (e.g., Suzuki, Stille, or Sonogashira) at the C-I and C-Br positions can be used to construct extended π-systems or complex biaryl structures.

For example, a Sonogashira coupling at the C-I position followed by an intramolecular cyclization or a second intermolecular coupling at the C-Br position could lead to the formation of novel fused heterocyclic or polyaromatic systems. While specific examples starting from this exact molecule are not widely published, the methodology is well-established for similar dihaloarenes and represents a clear potential application for this compound in constructing novel aromatic materials.

Role in the Synthesis of Fluorescent Probes and Active Materials

The synthesis of fluorescent probes and organic active materials often requires the construction of molecules with extended conjugation and specific electron-donating or electron-accepting groups. The substitution pattern of this compound makes it a potentially useful precursor for such materials.

Through sequential cross-coupling reactions, chromophoric or fluorophoric moieties can be introduced at the C5 and C3 positions. For instance, a Sonogashira coupling could introduce an alkyne, a common component in fluorescent dyes, followed by a Suzuki coupling to add another aromatic ring system. This modular approach allows for the fine-tuning of the electronic and photophysical properties of the resulting molecule. Although patents for therapeutic applications explicitly avoid fluorescent properties, the synthetic handles on the molecule are perfectly suited for the deliberate construction of fluorescent probes for sensing applications or active materials for organic electronics. google.com

State of the Art Spectroscopic and Analytical Characterization for Mechanistic Insights

High-Field and Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Elucidation

High-field Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of Methyl 3-bromo-5-iodo-4-methylbenzoate. One-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information on the chemical environment of the hydrogen and carbon atoms, while two-dimensional (2D) techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are crucial for establishing the connectivity within the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum is predicted to show distinct signals for the aromatic protons and the methyl groups. The two aromatic protons will appear as doublets in the downfield region, typically between 7.5 and 8.5 ppm. Their specific chemical shifts are influenced by the electronic effects of the bromine, iodine, and carboxylate substituents. The methyl group attached to the aromatic ring is expected to produce a singlet at approximately 2.4 ppm, while the methoxy (B1213986) protons of the ester group will also appear as a singlet, likely around 3.9 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The carbonyl carbon of the ester group is expected to have a chemical shift in the range of 165-170 ppm. The aromatic carbons will resonate between approximately 110 and 145 ppm. The specific shifts of the halogenated carbons are influenced by the heavy atom effect of bromine and iodine. The methyl carbon attached to the ring and the methoxy carbon will have characteristic signals in the aliphatic region of the spectrum. The presence of substituents on the aromatic ring can sometimes lead to steric inhibition of conjugation, which can be observed in the shifts of the aromatic and carboxyl carbons aip.org.

Multidimensional NMR (HSQC and HMBC):

HSQC: This 2D experiment would show correlations between directly bonded protons and carbons. up.ac.za For instance, it would link the aromatic proton signals to their corresponding aromatic carbon signals, and the methyl and methoxy proton signals to their respective carbon signals.

HMBC: This technique reveals longer-range couplings (typically 2-3 bonds), which is vital for confirming the substitution pattern. up.ac.zaresearchgate.net For example, correlations would be expected between the aromatic protons and the carbonyl carbon, as well as between the methyl protons and the adjacent aromatic carbons. These correlations are instrumental in piecing together the molecular structure and providing mechanistic insights during reaction monitoring.

Predicted ¹H and ¹³C NMR Data for this compound

PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)¹H Multiplicity
C1-~132-
C2~8.0~130d
C3-~125-
C4-~140-
C5-~95-
C6~8.2~142d
C=O-~165-
OCH₃~3.9~52s
Ar-CH₃~2.5~23s

Advanced Infrared (IR) Spectroscopy for Reaction Monitoring and Functional Group Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in this compound and for monitoring the progress of reactions involving this compound. The IR spectrum is characterized by absorption bands corresponding to the vibrational frequencies of specific bonds.

Key expected absorption bands include:

C=O Stretch: A strong absorption band is expected in the region of 1715-1730 cm⁻¹ for the carbonyl group of the ester. aip.orgfiveable.mespcmc.ac.inresearchgate.net The conjugation with the aromatic ring lowers this frequency compared to saturated esters. wikipedia.org

C-O Stretch: Two distinct C-O stretching vibrations associated with the ester group are anticipated in the 1300-1000 cm⁻¹ range. aip.org

Aromatic C-H Stretch: Weak to medium bands are expected just above 3000 cm⁻¹ (typically around 3030-3100 cm⁻¹). Current time information in Pasuruan, ID.nih.govmasterorganicchemistry.com

Aliphatic C-H Stretch: Absorptions corresponding to the methyl groups will appear just below 3000 cm⁻¹. Current time information in Pasuruan, ID.

Aromatic C=C Stretch: A series of medium to weak absorptions are characteristic of the benzene (B151609) ring itself, typically in the 1450-1600 cm⁻¹ region. nih.govmasterorganicchemistry.com

C-Br and C-I Stretches: The carbon-halogen stretching vibrations are expected at lower frequencies, in the far-infrared region. The C-Br stretch typically appears in the 680-515 cm⁻¹ range, while the C-I stretch is found at even lower wavenumbers, generally between 600-500 cm⁻¹. rsc.org

By monitoring the appearance or disappearance of these characteristic bands, one can follow the conversion of starting materials to products in real-time.

Characteristic IR Absorption Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Aromatic C-HStretching3100 - 3000Medium to Weak
Aliphatic C-H (CH₃)Stretching3000 - 2850Medium
Ester C=OStretching1730 - 1715Strong
Aromatic C=CStretching1600 - 1450Medium to Weak
Ester C-OStretching1300 - 1000Strong
C-BrStretching680 - 515Medium to Strong
C-IStretching600 - 500Medium to Strong

Mass Spectrometry Techniques for Identification of Intermediates and Byproducts

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and elemental composition of this compound, as well as for identifying reaction intermediates and byproducts. In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions.

The mass spectrum of this compound is expected to exhibit a complex molecular ion region due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and the monoisotopic nature of iodine (¹²⁷I). spcmc.ac.in This will result in a characteristic pattern of peaks for the molecular ion and any bromine-containing fragments.

Key fragmentation pathways for aromatic esters like methyl benzoate (B1203000) often involve:

Loss of the methoxy group (-OCH₃) to form a benzoyl cation. up.ac.zarsc.org

Loss of the carboxylate methyl group (-CH₃).

Cleavage of the ester group to give a methoxycarbonyl cation (m/z 59). aip.orgCurrent time information in Pasuruan, ID.

Subsequent fragmentation of the aromatic ring, including the loss of CO, Br, and I radicals.

The presence of both bromine and iodine will lead to a distinctive isotopic pattern in the mass spectrum, aiding in the identification of the compound and its fragments. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the ions, allowing for the unambiguous determination of their elemental formulas.

Plausible Mass Spectral Fragments for this compound

m/zPlausible Fragment StructureNotes
354/356[C₉H₈BrIO₂]⁺Molecular ion peak (M⁺), showing bromine isotope pattern.
323/325[M - OCH₃]⁺Loss of the methoxy group.
227/229[M - I]⁺Loss of an iodine radical.
196/198[M - I - CO]⁺Loss of iodine and carbon monoxide.
105[C₇H₅O]⁺Benzoyl cation (if both halogens and methyl group are lost).
59[COOCH₃]⁺Methoxycarbonyl cation.

Time-Resolved Spectroscopic Methods for Kinetic and Mechanistic Studies

Time-resolved spectroscopic techniques, such as nanosecond laser flash photolysis and femtosecond transient absorption spectroscopy, are powerful tools for studying the kinetics and mechanisms of rapid chemical reactions. aip.orgaip.orgCurrent time information in Pasuruan, ID.nih.govrsc.org These methods allow for the direct observation of short-lived intermediates, such as excited states, radicals, and ionic species, which are often key to understanding reaction pathways.

For a molecule like this compound, time-resolved spectroscopy could be employed to investigate:

Photochemical Reactions: By exciting the molecule with a short laser pulse, it is possible to study the formation and decay of singlet and triplet excited states, as well as subsequent photochemical reactions like C-Br or C-I bond cleavage.

Nucleophilic Aromatic Substitution (SₙAr) Kinetics: The rates of SₙAr reactions, where a nucleophile replaces the bromine or iodine atom, can be measured by monitoring the disappearance of the reactant and the appearance of the product or a transient Meisenheimer complex in real-time. spcmc.ac.inmasterorganicchemistry.comlibretexts.orgspectrabase.com

Electron Transfer Processes: In reactions involving electron transfer, these techniques can track the formation and fate of radical ions, providing insight into the reaction mechanism. wikipedia.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Interactions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For aromatic compounds like this compound, the UV-Vis spectrum is dominated by π → π* transitions of the benzene ring. fiveable.melibretexts.org

The UV spectrum of benzene typically shows three absorption bands, often referred to as the E1, E2, and B bands. spcmc.ac.in Substitution on the benzene ring affects the position (λ_max) and intensity (molar absorptivity, ε) of these bands.

Bathochromic Shift: The substituents (bromo, iodo, methyl, and methyl benzoate) are expected to cause a bathochromic (red) shift of the absorption bands to longer wavelengths compared to unsubstituted benzene. up.ac.za This is due to the extension of the conjugated π-system and the electronic effects of the substituents.

Hyperchromic Effect: An increase in the intensity of the absorption bands is also anticipated.

n → π Transitions:* The ester carbonyl group also possesses non-bonding electrons (n), which can undergo n → π* transitions. However, these are often weak and may be obscured by the much stronger π → π* absorptions of the aromatic ring. wikipedia.org

The specific λ_max values for this compound would be influenced by the combination of all substituents. The UV-Vis spectrum can be a useful tool for monitoring reactions that involve changes in the conjugation of the aromatic system.

Expected UV-Vis Absorption Maxima for this compound in a Non-polar Solvent

Transition TypeExpected λ_max (nm)Notes
π → π* (Primary Band)~230 - 250Corresponds to the E2 band of benzene, shifted by substitution.
π → π* (Secondary Band)~270 - 290Corresponds to the B band of benzene, shifted and intensified. Fine structure may be lost.
n → π>300Weak and may be overlapped by the π → π bands.

Retrosynthetic Strategies for Halogenated Methyl Benzoate Derivatives

Principles of Retrosynthetic Analysis Applied to Polyhalogenated Aromatics

Retrosynthetic analysis, a problem-solving technique in which a target molecule is deconstructed into simpler, commercially available starting materials, is particularly crucial for designing the synthesis of polysubstituted aromatic compounds. libretexts.orgpressbooks.pub For polyhalogenated aromatics, the analysis must carefully consider the electronic and steric influences of the halogen substituents, which are deactivating yet ortho-, para-directing, as well as any other groups on the ring. pearson.com The order of introduction of these substituents is paramount to achieving the desired isomer. libretexts.org

Key principles in the retrosynthesis of polyhalogenated aromatics include:

Functional Group Interconversion (FGI): This involves converting one functional group into another to facilitate a key bond-forming reaction or to alter the directing effect of a substituent. For instance, a nitro group can be introduced and later reduced to an amine, which is a strong ortho-, para-director and can be further modified. youtube.com

Directing Group Effects: The success of electrophilic aromatic substitution reactions hinges on understanding the directing effects of the substituents already present on the ring. libretexts.org Halogens (Br, I) are deactivating but direct incoming electrophiles to the ortho and para positions. pearson.com Alkyl groups (like methyl) are activating and also ortho-, para-directing. The ester group (-COOCH₃) is deactivating and a meta-director. rsc.org The interplay of these directing effects in a polysubstituted ring dictates the feasibility of a given synthetic step.

Protecting Groups: In many cases, a functional group may need to be temporarily masked or "protected" to prevent it from reacting in a subsequent step. chemistrytalk.orgorganic-chemistry.org For example, an amine group, which is incompatible with Friedel-Crafts reactions, can be protected as an amide to allow for acylation of the aromatic ring. youtube.com The protecting group is then removed in a later step.

Ortho-Lithiation: Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. semanticscholar.orgwikipedia.orgacs.orgcore.ac.uk A directing metalation group (DMG), such as an amide or a methoxy (B1213986) group, can direct a strong base like n-butyllithium to deprotonate the ortho-position exclusively, creating a nucleophilic site for the introduction of an electrophile. semanticscholar.orgwikipedia.org

Identification of Strategic Disconnections and Synthons in Halogenated Esters

Applying these principles to the target molecule, Methyl 3-bromo-5-iodo-4-methylbenzoate, we can identify several strategic disconnections. A disconnection is the imaginary breaking of a bond in the target molecule to reveal simpler precursor molecules called synthons. Synthons are idealized fragments that are not necessarily stable but correspond to real-world synthetic equivalents.

Table 1: Key Properties of this compound

PropertyValue
CAS Number 905712-38-1
Molecular Formula C₉H₈BrIO₂
Molecular Weight 354.97 g/mol

A primary disconnection for an ester is the carbon-oxygen bond of the ester group. This leads to a carboxylic acid and methanol (B129727), a common and straightforward esterification reaction. researchgate.netmdpi.comyoutube.com

Further disconnections involve the carbon-halogen bonds. The order in which the bromine and iodine atoms are introduced is critical. Considering the directing effects, introducing the halogens onto a pre-existing substituted benzene (B151609) ring is a logical approach.

A plausible retrosynthetic analysis for this compound could start with disconnecting the ester linkage, leading to 3-bromo-5-iodo-4-methylbenzoic acid. From here, we can consider the introduction of the halogens.

Scheme 1: Initial Retrosynthetic Disconnections

In this proposed pathway, the readily available starting material is p-toluic acid. The synthetic sequence would involve the regioselective bromination and then iodination of the aromatic ring, followed by esterification.

Chemo-, Regio-, and Stereoselective Considerations in Retrosynthetic Planning

The successful synthesis of this compound heavily relies on achieving high levels of chemo-, regio-, and stereoselectivity at each step.

Chemoselectivity refers to the selective reaction of one functional group in the presence of others. In our target molecule, during the halogenation steps, the reagents must selectively react with the aromatic C-H bonds without affecting the methyl group or the carboxylic acid (or ester) functionality.

Regioselectivity is the control of the position of the incoming substituent on the aromatic ring. This is arguably the most critical aspect of this synthesis. The methyl group and the carboxyl group (or ester) will direct incoming electrophiles to specific positions. The methyl group is an ortho-, para-director, while the carboxyl group is a meta-director. When both are present, their combined influence must be carefully considered. The regioselective halogenation of substituted benzoic acids is a known transformation, and specific conditions can be employed to favor the desired isomer. researchgate.netsigmaaldrich.comamanote.comakjournals.comsemanticscholar.org For instance, the bromination of p-toluic acid would likely yield 3-bromo-4-methylbenzoic acid due to the directing effects of both the methyl and carboxyl groups. The subsequent iodination would then be directed by the existing substituents.

Stereoselectivity , while not a primary concern for the planar aromatic ring of this target molecule, becomes important when considering potential chiral centers in more complex derivatives or in the design of catalysts for the synthetic steps.

Computer-Aided Retrosynthetic Pathway Elucidation for Complex Systems

In recent years, computer-aided synthesis planning (CASP) has emerged as a powerful tool to assist chemists in designing synthetic routes. These programs utilize vast databases of chemical reactions and sophisticated algorithms to propose and evaluate multiple retrosynthetic pathways. For a complex molecule like this compound, a CASP tool could analyze numerous disconnection strategies, considering factors like reaction feasibility, starting material availability, and potential side reactions. This can help in identifying non-obvious or more efficient routes that a chemist might overlook.

Design of Convergent and Divergent Synthetic Routes for Halogenated Aromatic Targets

The synthesis of this compound can be approached through either a linear or a convergent strategy.

A divergent synthesis starts from a common intermediate that is then elaborated into a variety of different target molecules. While not directly applicable to the synthesis of a single target like this compound, the initial intermediate, 3-bromo-5-iodo-4-methylbenzoic acid, could serve as a key building block in a divergent approach to create a library of related halogenated aromatic compounds for further research.

Q & A

Basic: What synthetic routes are most effective for preparing Methyl 3-bromo-5-iodo-4-methylbenzoate, and how are reaction conditions optimized?

Methodological Answer:
A stepwise approach is typically employed:

Esterification: Start with 4-methylbenzoic acid, converting it to the methyl ester using methanol and a catalytic acid (e.g., H₂SO₄).

Halogenation: Introduce bromine and iodine via electrophilic aromatic substitution (EAS). Bromination at position 3 can be achieved using Br₂/FeBr₃, while iodination at position 5 may require directed ortho-metallation (e.g., using LDA to deprotonate, followed by I₂) .

Optimization: Key variables include solvent choice (e.g., DCM for non-polar intermediates, DMF for polar transition states), temperature control (0–60°C to balance reaction rate and side reactions), and stoichiometric ratios (excess iodine for complete substitution). Reaction progress is monitored via TLC or HPLC .

Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR confirm substituent positions and ester functionality. For example, the methyl ester typically appears as a singlet (~3.9 ppm), while aromatic protons show splitting patterns indicative of bromine and iodine’s deshielding effects .
  • Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ peak at m/z 353.89 for C₁₀H₉BrIO₂).
  • HPLC: Quantifies purity (>95% is standard for research-grade material) using a C18 column with UV detection at 254 nm .

Advanced: How do the electron-withdrawing substituents (Br, I) influence reactivity in cross-coupling reactions like Suzuki-Miyaura?

Methodological Answer:

  • Leaving Group Hierarchy: Iodine’s lower electronegativity (vs. bromine) makes it a better leaving group, favoring oxidative addition in Pd-catalyzed couplings.
  • Reactivity Optimization: Use Pd(PPh₃)₄ or PdCl₂(dppf) in THF/water mixtures. The methyl group at position 4 may sterically hinder coupling at position 5 (iodine), requiring higher temperatures (80–100°C) .
  • Byproduct Mitigation: Additives like K₂CO₃ or CsF enhance transmetallation efficiency, reducing homocoupling byproducts .

Advanced: What challenges arise in crystallizing this compound, and how are they resolved?

Methodological Answer:

  • Heavy Atom Effects: Bromine and iodine cause strong X-ray absorption, requiring synchrotron sources or long exposure times. Data collection at λ = 0.7–1.0 Å mitigates absorption errors .
  • Crystal Growth: Slow evaporation from ethanol/hexane mixtures (1:3) at 4°C promotes nucleation. SHELXL (for refinement) and ORTEP-3 (for visualization) are critical for handling anisotropic displacement parameters .

Advanced: How can computational methods (e.g., DFT) predict regioselectivity in further functionalization?

Methodological Answer:

  • Electrostatic Potential Maps: DFT calculations (e.g., Gaussian 16) identify electron-deficient regions. The iodine substituent creates a partial positive charge at position 6, directing nucleophilic attack .
  • Transition State Modeling: Compare activation energies for substitution at bromine (higher barrier due to steric hindrance from the methyl group) vs. iodine (lower barrier, meta to ester) .

Basic: What protocols ensure safe handling and storage of this compound?

Methodological Answer:

  • PPE: Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact.
  • Ventilation: Use fume hoods during synthesis to avoid inhalation of vapors.
  • Storage: Keep in amber glass vials under argon at –20°C to prevent halogen loss or ester hydrolysis .

Advanced: How does replacing iodine with other halogens (e.g., Cl, F) alter the compound’s spectroscopic and reactivity profiles?

Methodological Answer:

  • Spectroscopic Shifts: Fluorine (19F NMR) induces strong deshielding (~–110 ppm), while chlorine lacks a spin-½ nucleus, complicating direct NMR analysis.
  • Reactivity Trends: Fluorine’s electronegativity reduces EAS rates at position 5, whereas chlorine’s moderate electronegativity allows for selective Suzuki couplings .

Basic: How are byproducts (e.g., dihalogenated species) identified and minimized during synthesis?

Methodological Answer:

  • Chromatographic Analysis: Use reverse-phase HPLC with a gradient elution (water/acetonitrile) to separate dihalogenated impurities.
  • Reaction Quenching: Rapid cooling after iodination prevents overhalogenation. Scavengers like Na₂S₂O₃ remove excess I₂ .

Advanced: What strategies are used to study the compound’s stability under acidic/basic conditions?

Methodological Answer:

  • Kinetic Studies: Monitor ester hydrolysis rates via pH-stat titrations in buffered solutions (pH 1–13). The methyl group at position 4 sterically protects the ester, slowing hydrolysis compared to unsubstituted analogs .
  • Degradation Pathways: LC-MS identifies breakdown products (e.g., benzoic acid derivatives under basic conditions) .

Advanced: How do steric effects from the 4-methyl group influence reaction pathways in catalytic cycles?

Methodological Answer:

  • Steric Maps: Molecular modeling (e.g., Avogadro) visualizes hindered access to position 3 (bromine) in Pd-catalyzed reactions.
  • Ligand Design: Bulky ligands (e.g., XPhos) improve selectivity by shielding competing reaction sites .

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